Cas no 2137812-24-7 (1H-1,2,3-Triazole-5-carboxylic acid, 4-(tetrahydro-1,1-dioxido-3-thienyl)-)

1H-1,2,3-Triazole-5-carboxylic acid, 4-(tetrahydro-1,1-dioxido-3-thienyl)-, is a heterocyclic compound featuring a triazole core functionalized with a carboxyl group and a sulfone-substituted thienyl moiety. This structure imparts unique reactivity and versatility, making it valuable in pharmaceutical and agrochemical synthesis. The presence of both carboxylic acid and sulfone groups enhances its potential as a building block for designing bioactive molecules, particularly in medicinal chemistry for drug discovery. Its rigid triazole scaffold contributes to stability and selective interactions with biological targets. The compound’s synthetic utility is further underscored by its compatibility with diverse coupling and derivatization reactions, facilitating the development of novel derivatives with tailored properties.
1H-1,2,3-Triazole-5-carboxylic acid, 4-(tetrahydro-1,1-dioxido-3-thienyl)- structure
2137812-24-7 structure
Product name:1H-1,2,3-Triazole-5-carboxylic acid, 4-(tetrahydro-1,1-dioxido-3-thienyl)-
CAS No:2137812-24-7
MF:C7H9N3O4S
Molecular Weight:231.229059934616
CID:5299803

1H-1,2,3-Triazole-5-carboxylic acid, 4-(tetrahydro-1,1-dioxido-3-thienyl)- 化学的及び物理的性質

名前と識別子

    • 1H-1,2,3-Triazole-5-carboxylic acid, 4-(tetrahydro-1,1-dioxido-3-thienyl)-
    • インチ: 1S/C7H9N3O4S/c11-7(12)6-5(8-10-9-6)4-1-2-15(13,14)3-4/h4H,1-3H2,(H,11,12)(H,8,9,10)
    • InChIKey: XDYVBWBKDPBVIU-UHFFFAOYSA-N
    • SMILES: N1C(C(O)=O)=C(C2CCS(=O)(=O)C2)N=N1

1H-1,2,3-Triazole-5-carboxylic acid, 4-(tetrahydro-1,1-dioxido-3-thienyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-785931-1.0g
5-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
2137812-24-7 95%
1.0g
$1643.0 2024-05-22
Enamine
EN300-785931-2.5g
5-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
2137812-24-7 95%
2.5g
$3220.0 2024-05-22
Enamine
EN300-785931-0.25g
5-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
2137812-24-7 95%
0.25g
$1513.0 2024-05-22
Enamine
EN300-785931-0.05g
5-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
2137812-24-7 95%
0.05g
$1381.0 2024-05-22
Enamine
EN300-785931-0.1g
5-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
2137812-24-7 95%
0.1g
$1447.0 2024-05-22
Enamine
EN300-785931-0.5g
5-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
2137812-24-7 95%
0.5g
$1577.0 2024-05-22
Enamine
EN300-785931-10.0g
5-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
2137812-24-7 95%
10.0g
$7065.0 2024-05-22
Enamine
EN300-785931-5.0g
5-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
2137812-24-7 95%
5.0g
$4764.0 2024-05-22

1H-1,2,3-Triazole-5-carboxylic acid, 4-(tetrahydro-1,1-dioxido-3-thienyl)- 関連文献

1H-1,2,3-Triazole-5-carboxylic acid, 4-(tetrahydro-1,1-dioxido-3-thienyl)-に関する追加情報

1H-1,2,3-Triazole-5-carboxylic acid, 4-(tetrahydro-1,1-dioxido-3-thienyl)-

The compound with CAS No. 2137812-24-7, known as 1H-1,2,3-Triazole-5-carboxylic acid, 4-(tetrahydro-1,1-dioxido-3-thienyl)-, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a triazole ring system with a thienyl group and a carboxylic acid moiety. The triazole ring is a heterocyclic aromatic compound that contributes to the molecule's stability and reactivity, making it a valuable component in various chemical reactions and applications.

Recent studies have highlighted the potential of 1H-1,2,3-Triazole-5-carboxylic acid derivatives in drug discovery. The integration of the thienyl group introduces additional electronic and steric properties, enhancing the compound's ability to interact with biological targets. This makes it a promising candidate for the development of new pharmaceutical agents targeting specific diseases such as cancer and inflammatory disorders. Researchers have also explored its role as a building block in supramolecular chemistry, where its ability to form hydrogen bonds and π-π interactions is leveraged to create complex molecular architectures.

The synthesis of 4-(tetrahydro-1,1-dioxido-3-thienyl)-1H-1,2,3-triazole-5-carboxylic acid involves a multi-step process that typically begins with the preparation of the thienyl derivative. This is followed by the formation of the triazole ring through a click reaction or other cyclization methods. The carboxylic acid group is introduced at the final stage to complete the structure. The reaction conditions are carefully optimized to ensure high yields and purity of the final product.

One of the most exciting developments in this area is the use of this compound in bioconjugation chemistry. Its carboxylic acid group can be easily modified to attach various functional groups or biomolecules, enabling its use in targeted drug delivery systems and diagnostic agents. For instance, coupling it with antibodies or peptides has shown potential in creating highly specific biosensors for detecting diseases at an early stage.

In terms of environmental applications, this compound has been investigated for its role in catalytic processes. Its ability to act as a catalyst in organic reactions under mild conditions has opened new avenues for green chemistry. Researchers have demonstrated that it can facilitate the synthesis of complex molecules with high efficiency while reducing waste and energy consumption.

The structural versatility of 4-(tetrahydro-1,1-dioxido-3-thienyl)-1H-1,2,3-triazole-5-carboxylic acid also makes it a valuable tool in materials science. Its incorporation into polymer networks has been explored for applications ranging from advanced coatings to electronic devices. The triazole ring's inherent stability and reactivity contribute to the durability and performance of these materials under various conditions.

Recent advancements in computational chemistry have further enhanced our understanding of this compound's properties. Quantum mechanical calculations have provided insights into its electronic structure and reactivity at an atomic level. These studies have enabled researchers to predict its behavior in different chemical environments and design more efficient synthetic pathways.

In conclusion, 4-(tetrahydro-1,1-dioxido-3-thienyl)-1H-1,2,3-triazole-5-carboxylic acid (CAS No. 2137812-24-7) is a multifaceted compound with wide-ranging applications across various scientific disciplines. Its unique structure and reactivity make it an invaluable tool in drug discovery, materials science, and catalysis. As research continues to uncover new possibilities for this compound, its role in advancing scientific innovation is expected to grow significantly.

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